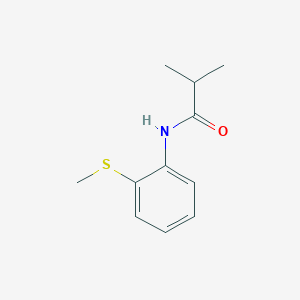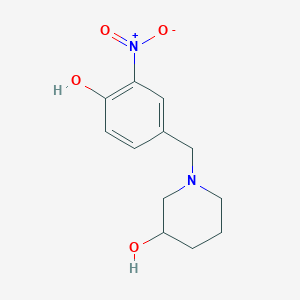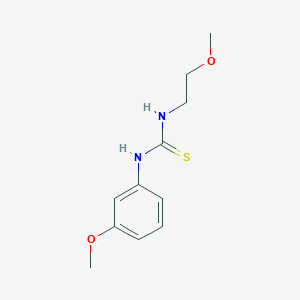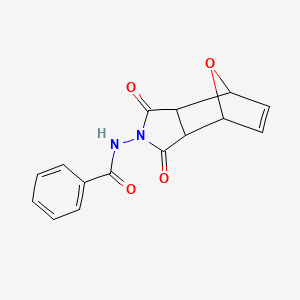
(2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile is a synthetic organic compound that features a thienyl group, a nitro group, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the thienyl intermediate: Starting with a thiophene derivative, the butyl and nitro groups are introduced through electrophilic substitution reactions.
Formation of the nitrile group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile precursor.
Formation of the aminothioxomethyl group: This step might involve the reaction of a thioamide with an appropriate amine under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The thienyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Aminothioxomethyl derivatives: Formed through reduction reactions.
Substituted thienyl compounds: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel materials: Used as a building block for polymers and other advanced materials.
Biology
Biological activity studies: Investigated for potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug development: Explored as a potential lead compound for new pharmaceuticals.
Industry
Material science: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, altering their activity and leading to a therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-2-(aminothioxomethyl)-3-(5-methyl-4-nitro(2-thienyl))prop-2-enenitrile: Similar structure with a methyl group instead of a butyl group.
(2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-amino(2-thienyl))prop-2-enenitrile: Similar structure with an amino group instead of a nitro group.
Uniqueness
The presence of the butyl group and the nitro group in (2Z)-2-(aminothioxomethyl)-3-(5-butyl-4-nitro(2-thienyl))prop-2-enenitrile might confer unique electronic and steric properties, making it distinct from its analogs.
Propiedades
IUPAC Name |
(Z)-3-(5-butyl-4-nitrothiophen-2-yl)-2-cyanoprop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-2-3-4-11-10(15(16)17)6-9(19-11)5-8(7-13)12(14)18/h5-6H,2-4H2,1H3,(H2,14,18)/b8-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUMRSXLKJVQRO-YVMONPNESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(S1)C=C(C#N)C(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=C(C=C(S1)/C=C(/C#N)\C(=S)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5080122.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B5080136.png)
![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-5-chloro-2-methoxybenzamide](/img/structure/B5080147.png)
![5-[(2-Prop-2-ynoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5080154.png)
![1-[2-(4-Bromoanilino)cyclohex-1-en-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B5080168.png)
![7-(4-acetylphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5080173.png)

![5-[(cyclopropylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5080179.png)



![2-benzyl-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5080212.png)
![3-(2-Chlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B5080219.png)
![2-[2-(2,4-Dimethyl-imidazol-1-yl)-1-methyl-2-oxo-ethyl]-isoindole-1,3-dione](/img/structure/B5080223.png)
